molecular formula C8H9NS B14320583 4-(Cyclopropylsulfanyl)pyridine CAS No. 105629-95-6

4-(Cyclopropylsulfanyl)pyridine

Cat. No.: B14320583
CAS No.: 105629-95-6
M. Wt: 151.23 g/mol
InChI Key: XMIBATUHTQJOFZ-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfanyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropylsulfanyl group at the 4th position. This substitution confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science. The cyclopropyl group enhances rigidity, while the sulfanyl linker provides nucleophilic and redox-active characteristics.

Properties

CAS No.

105629-95-6

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

4-cyclopropylsulfanylpyridine

InChI

InChI=1S/C8H9NS/c1-2-7(1)10-8-3-5-9-6-4-8/h3-7H,1-2H2

InChI Key

XMIBATUHTQJOFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1SC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a cyclopropylsulfanyl reagent under controlled conditions .

Industrial Production Methods: Industrial production of 4-(Cyclopropylsulfanyl)pyridine may involve large-scale nucleophilic substitution reactions using optimized catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylsulfanyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Cyclopropylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfanyl)pyridine involves its interaction with specific molecular targets. The cyclopropylsulfanyl group can modulate the electronic properties of the pyridine ring, influencing its reactivity and binding affinity to biological targets. This modulation can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Positional Isomers: 2- and 3-Cyclopropylpyridine Derivatives

The position of the cyclopropylsulfanyl group on the pyridine ring significantly impacts reactivity and bioactivity:

Property 4-(Cyclopropylsulfanyl)pyridine 2-Cyclopropylpyridine 3-Cyclopropylpyridine
Substituent Position Para (4th) Ortho (2nd) Meta (3rd)
Steric Hindrance Moderate High Moderate
Electron Density Reduced due to para-directing effects Increased (ortho-directing) Intermediate
Bioactivity Enhanced binding to kinase targets Lower metabolic stability Intermediate antimicrobial activity

Key Findings :

  • Ortho-substituted analogs face challenges in metabolic stability, limiting their therapeutic utility .

Quinazoline Analogs: 4-Cyclopropylquinazoline

Replacing the pyridine core with a quinazoline system alters the compound’s hydrogen-bonding capacity and lipophilicity:

Property This compound 4-Cyclopropylquinazoline
Core Structure Pyridine Quinazoline (fused benzene-pyrimidine)
Hydrogen Bonding Single N-atom donor Dual N-atom donors
Lipophilicity (LogP) 2.1 3.4
Applications Kinase inhibition Anticancer agents (DNA intercalation)

Key Findings :

  • Quinazoline derivatives are more lipophilic, favoring membrane permeability but reducing aqueous solubility .
  • The dual N-atom donors in quinazoline enhance interactions with nucleic acids, making them potent in oncology .

Sulfur-Containing Derivatives: Sulfanyl vs. Sulfonyl Groups

The oxidation state of sulfur (sulfanyl vs. sulfonyl) influences electronic and biological properties:

Property This compound 4-(Cyclopropylsulfonyl)pyridine
Sulfur Oxidation -2 (Thioether) +4 (Sulfone)
Electron Withdrawal Mild (σ-donor) Strong (σ-acceptor)
Metabolic Stability Moderate High
Bioactivity Reactive in redox pathways Stable in enzyme-binding pockets

Key Findings :

  • Sulfonyl derivatives exhibit higher metabolic stability, making them preferred for long-acting therapeutics .
  • Sulfanyl groups participate in redox reactions, useful in prodrug activation .

Piperidine and Piperazine Derivatives

Incorporating nitrogen-rich rings modifies pharmacokinetic profiles:

Property This compound N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide
Structure Pyridine + cyclopropylsulfanyl Piperidine + cyclopropanesulfonamide
Basic Nitrogen 1 (pyridine N) 2 (piperidine and sulfonamide N)
LogD (pH 7.4) 1.8 2.5
Applications Enzyme inhibition Central nervous system (CNS) targeting

Key Findings :

  • Piperidine derivatives show increased basicity and blood-brain barrier penetration .
  • The sulfonamide group enhances binding to serine proteases and neurotransmitter receptors .

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